24-Ethylcholesterol
Overview
Description
24-Ethylcholesterol is a sterol with the molecular formula C29H50O . It is also known by other names such as (3β,24ξ)-Stigmast-5-en-3-ol . It is formed from the biohydrogenation of β-sitosterol (24-ethyl cholest-5en-3β-ol, 24-ethyl cholesterol) in the gastrointestinal tract of most higher animals, especially herbivores .
Synthesis Analysis
The synthesis of 24-ethylcholesterol involves a late side-chain reductase cycloartenol-to-cholesterol biosynthesis pathway in brown algae . The metabolic reactions involved in the sterol biosynthesis pathway are globally conserved across eukaryotes . The synthesis of 24-ethylcholesterol parallels cholesterol synthesis .Molecular Structure Analysis
The molecular structure of 24-ethylcholesterol consists of 29 carbon atoms, 50 hydrogen atoms, and one oxygen atom . It has an average mass of 414.707 Da and a monoisotopic mass of 414.386169 Da . The structure of 24-ethylcholesterol differentiates it from other sterols .Physical And Chemical Properties Analysis
24-Ethylcholesterol has a molecular formula of C29H50O, an average mass of 414.707 Da, and a monoisotopic mass of 414.386169 Da . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Sterol Composition and Biosynthesis in Fungi and Plants
24-Ethylcholesterol plays a significant role in the sterol composition of various organisms. In fungi, the progression from cholesterol and other Δ5 sterols to ergosterol in later diverging fungi is observed, with deviations in certain clades. For instance, 24-ethylcholesterol is a major sterol in Glomeromycota and features in the sterol composition of the green alga Ulva australis (Weete, Abril, & Blackwell, 2010). In plants, sterol methyltransferase 1 (SMT1) controls the level of cholesterol and is responsible for the ethyl addition at carbon 24 in plant sterols, including 24-ethylcholesterol (Diener et al., 2000).
Environmental Biomarkers
In environmental sciences, 24-ethylcholesterol serves as a biomarker. Its presence and concentration in riverine particulates can help assess fecal matter inputs in aquatic environments. For instance, a study found that 24-ethylcholesterol concentrations tended to decrease in comparison to other fecal markers in lower reaches of rivers, providing insights into sewage discharges and other fecal sources in these ecosystems (Elhmmali, Roberts, & Evershed, 2000).
Cholesterol Metabolism and Neurological Disorders
24-Ethylcholesterol is also relevant in cholesterol metabolism and its implications in neurological disorders. For example, 24(S)-hydroxycholesterol, a cholesterol metabolite, is used as a biomarker in the assessment of brain cholesterol metabolism in conditions like Alzheimer's disease and Huntington's disease (Hughes, Rosano, Evans, & Kuller, 2013); (Leoni, Long, Mills, Donato, & Paulsen, 2013).
Pharmacology and Health
In pharmacological research, 24-ethylcholesterol derivatives have been explored for their potential health benefits. For instance, derivatives from the brown alga Sargassum carpophyllum, including 24-ethylcholesterol, showed cytotoxic activity against various cancer cell lines (Tang, Yi, Yao, Xu, Zhang, & Lin, 2002). Additionally, fucosterols from Hizikia fusiformis, including 24-ethylcholesterol derivatives, have shown proliferation activities on osteosarcoma-derived cell MG63 (Huh, Lee, In, Lee, Park, Yi, Kang, Seo, & Baek, 2012).
properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21?,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJWDPNRJALLNS-OAIXMFQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701044197 | |
Record name | 24-Ethylcholest-5-en-3beta-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701044197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3beta,24xi)-Stigmast-5-en-3-ol | |
CAS RN |
19044-06-5 | |
Record name | 24-Ethylcholest-5-en-3β-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19044-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3beta,24xi)-Stigmast-5-en-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019044065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24-Ethylcholest-5-en-3beta-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701044197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3β,24ξ)-stigmast-5-en-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.872 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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